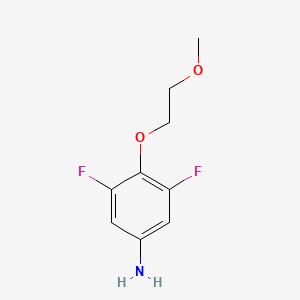

3,5-Difluoro-4-(2-methoxyethoxy)aniline

Übersicht

Beschreibung

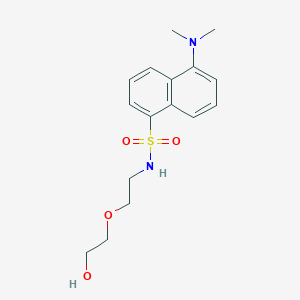

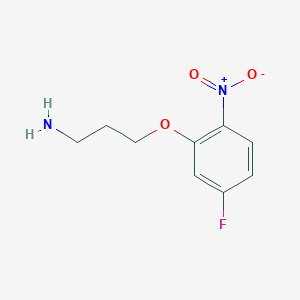

3,5-Difluoro-4-(2-methoxyethoxy)aniline (DMFMA) is an organic compound with a molecular formula of C9H12F2NO2. It is used in conjunction with thermal energy .

Molecular Structure Analysis

The molecular structure of 3,5-Difluoro-4-(2-methoxyethoxy)aniline contains a total of 33 bonds, including 18 non-H bonds, 7 multiple bonds, 7 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), 2 ethers (aliphatic), and 1 sulfoxide .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are available , but specific data for 3,5-Difluoro-4-(2-methoxyethoxy)aniline is not provided in the retrieved data.Wissenschaftliche Forschungsanwendungen

New Synthesis Methods:

- An original and efficient synthesis of 3,3-difluoro-2-oxindole derivatives via copper/B2pin2-catalyzed difluoroacetylation of aniline through C-H activation followed by intramolecular amidation has been developed, providing a more streamlined process compared to previous methods (Ke & Song, 2017).

Characterization and Reactivity Studies:

- The reaction of pentafluoroacetophenone with dimethyl oxalate in the presence of sodium methylate, leading to the synthesis of 2-Hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, has been studied along with its reactions with aniline, providing valuable insights into its reactivity and potential applications (Pimenova et al., 2003).

Material Science and Polymer Chemistry:

- Innovative polymer materials based on (4-(2,3-dihydrothieno[3,4-6][1,4][dioxin-5-yl) aniline) have been electrochemically synthesized and characterized, demonstrating their potential in enhancing the energy conversion efficiency of dye-sensitized solar cells (Shahhosseini et al., 2016).

- Novel donor–acceptor systems employing Nitrotriphenylamine Unit as the Acceptor and Different Thiophene Derivatives as the Donor have been synthesized and characterized, showing promising properties for electrochromic applications in the NIR region (Li et al., 2017).

Advanced Synthesis and Electrochemistry:

- A variety of substituted anilines were selectively oxidized using hydrogen peroxide and selenium dioxide as a catalyst, exploring new pathways for aniline oxidation and providing insights into their reaction mechanisms (Gebhardt et al., 2008).

- The influence of anions on the formation and electroactivity of poly-2,5-dimethoxyaniline was studied, revealing unique features and effects on the polymer's degradation, offering valuable information for the development of advanced polymeric materials (Palys et al., 2000).

Safety and Hazards

While specific safety and hazard data for 3,5-Difluoro-4-(2-methoxyethoxy)aniline is not available, similar compounds require precautions such as avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Wirkmechanismus

Target of Action

It is known that similar compounds are often used as intermediates in the manufacture of pesticides, dyes, and drugs

Mode of Action

It is known that similar compounds participate in suzuki–miyaura coupling reactions , which involve the formation of carbon-carbon bonds through a palladium-catalyzed process . This process involves the transmetalation of organoboron reagents with palladium (II) complexes .

Biochemical Pathways

It is known that similar compounds are often used as intermediates in the manufacture of pesticides, dyes, and drugs , which suggests that they may be involved in various biochemical pathways depending on their final products.

Pharmacokinetics

It is known that similar compounds can have various adme properties depending on their chemical structure and the specific biological system in which they are used .

Result of Action

It is known that similar compounds can have various effects depending on their chemical structure and the specific biological system in which they are used .

Action Environment

It is known that similar compounds can be influenced by various environmental factors, including temperature, ph, and the presence of other chemicals .

Eigenschaften

IUPAC Name |

3,5-difluoro-4-(2-methoxyethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO2/c1-13-2-3-14-9-7(10)4-6(12)5-8(9)11/h4-5H,2-3,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFDNNPZWGKHLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Difluoro-4-(2-methoxyethoxy)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5-dimethyl 1-[2-oxo-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B1399088.png)

![6-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)hexanoic acid](/img/structure/B1399089.png)

![Methyl 2-methyl-2-[(4-methylphenyl)amino]propanoate](/img/structure/B1399101.png)

![[3-(3,4-Difluorophenyl)phenyl]methanamine](/img/structure/B1399102.png)